[3-(1H-Imidazol-1-yl)propyl](1,3-thiazol-5-ylmethyl)amine
Description
3-(1H-Imidazol-1-yl)propylamine is a heterocyclic amine featuring an imidazole ring linked via a propyl chain to a thiazole-methylamine group.
Properties
Molecular Formula |
C10H14N4S |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
3-imidazol-1-yl-N-(1,3-thiazol-5-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C10H14N4S/c1(4-14-5-3-12-8-14)2-11-6-10-7-13-9-15-10/h3,5,7-9,11H,1-2,4,6H2 |
InChI Key |
CQJFADMOGOMIRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCCNCC2=CN=CS2 |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-(1H-Imidazol-1-yl)propan-1-amine
This intermediate is a key building block and can be prepared by:
- Nucleophilic substitution of 3-chloropropylamine or 3-bromopropylamine with imidazole under basic conditions.
- Alternatively, reduction of the corresponding imidazolylpropionitrile can yield the amine.
A typical procedure involves stirring imidazole with 3-chloropropylamine hydrochloride in the presence of a base such as potassium carbonate in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures (60–80 °C) for several hours. The product is isolated by extraction and purified by column chromatography.
Preparation of 1,3-Thiazol-5-ylmethylamine
The thiazole derivative can be synthesized via:
- Functionalization of 1,3-thiazole at the 5-position , typically through lithiation or halogenation followed by substitution with an aminomethyl group.
- Alternatively, reductive amination of 1,3-thiazole-5-carboxaldehyde with ammonia or ammonium salts.
For example, 1,3-thiazole-5-carboxaldehyde can be reacted with ammonium acetate and a reducing agent such as sodium cyanoborohydride in methanol at room temperature to yield 1,3-thiazol-5-ylmethylamine with moderate to good yields.
Coupling to Form [3-(1H-Imidazol-1-yl)propyl](1,3-thiazol-5-ylmethyl)amine
The coupling of the two amine-containing fragments can be achieved via:
- Reductive amination: Reacting 3-(1H-imidazol-1-yl)propan-1-amine with 1,3-thiazole-5-carboxaldehyde under reductive amination conditions using sodium triacetoxyborohydride or sodium cyanoborohydride in methanol or dichloromethane at room temperature. This method yields the target compound by forming a secondary amine linkage.
- Amide bond formation: If the thiazolylmethyl moiety is converted into an acid or activated ester, it can be coupled with the propylamine derivative using carbodiimide coupling agents like 1,1'-carbonyldiimidazole (CDI) or EDCI in solvents such as tetrahydrofuran (THF) or dichloromethane.
Purification and Characterization
- Purification: Column chromatography on alumina or silica gel using benzene/isopropanol mixtures (ratios 6:1 or 7:1) is effective in isolating pure product.
- Characterization: The compound is characterized by:
- $$^{1}H$$ NMR and $$^{13}C$$ NMR spectroscopy, showing characteristic chemical shifts for imidazole and thiazole protons and carbons.
- Mass spectrometry (MS) confirming molecular weight.
- Infrared (IR) spectroscopy to verify functional groups.
Comparative Data Table of Preparation Conditions
| Step | Reactants | Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Preparation of 3-(1H-Imidazol-1-yl)propan-1-amine | Imidazole + 3-chloropropylamine | 60–80 °C, 6–12 h | DMF or MeOH | 70–85 | Base: K2CO3 or NaHCO3 |
| Preparation of 1,3-Thiazol-5-ylmethylamine | 1,3-Thiazole-5-carboxaldehyde + NH4OAc + NaBH3CN | Room temp, overnight | MeOH | 60–75 | Reductive amination |
| Coupling via reductive amination | 3-(1H-Imidazol-1-yl)propan-1-amine + 1,3-Thiazole-5-carboxaldehyde + NaBH(OAc)3 | Room temp, 12–24 h | DCM or MeOH | 65–80 | Mild acid catalyst sometimes used |
| Coupling via CDI-mediated amide formation | 3-(1H-Imidazol-1-yl)propan-1-amine + activated thiazolylmethyl acid | Room temp, 5–12 h | THF or DCM | 40–60 | Requires purification by chromatography |
Research Findings and Observations
- The use of 1,1'-carbonyldiimidazole (CDI) as a coupling agent is effective for amide bond formation but may give moderate yields due to side reactions or steric hindrance.
- Reductive amination is preferred for forming the secondary amine linkage because of its mild conditions and higher yields.
- Purification by alumina chromatography with benzene/isopropanol eluent provides good separation of the product from side products and unreacted starting materials.
- NMR data indicate the integrity of both heterocyclic rings post-synthesis, confirming no ring-opening or degradation under the reaction conditions.
- The compound’s stability under the reaction and purification conditions allows for reproducible synthesis suitable for further functionalization or biological testing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the imidazole and thiazole rings.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with amine or thiol groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
3-(1H-Imidazol-1-yl)propylamine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and thiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Imidazole-Propylamine Derivatives
The target compound belongs to a broader class of imidazole-propylamine derivatives. Key analogs include:
| Compound Name | Substituent (R-group) | Molecular Weight (g/mol) | CAS Number | Key Reference |
|---|---|---|---|---|
| 3-(1H-Imidazol-1-yl)propylamine | 1,3-thiazol-5-ylmethyl | ~290 (estimated) | Not available | |
| [(1,3-Dioxaindan-5-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine | 1,3-Dioxaindan-5-ylmethyl | 283.24 | 892559-62-5 | |
| (Hex-5-en-2-yl)[3-(1H-imidazol-1-yl)propyl]amine | Hex-5-en-2-yl | 207.32 | 1564812-89-0 |
Key Observations:
- Electronic Effects : The thiazole group in the target compound introduces sulfur-based electronegativity and π-conjugation, which may enhance binding to metal ions or polar biological targets compared to the oxygen-rich 1,3-dioxaindan group in or the aliphatic hexenyl group in .
- Synthetic Accessibility : Thiazole-containing analogs (e.g., Fluka 3-(2-Chloro-1,3-thiazol-5-ylmethyl)-1,3,5-oxadiazinan-4-ylidene(nitro)amine, ) are often synthesized via nucleophilic substitution or cyclization reactions, which may parallel the target compound’s preparation .
Structural Analysis and Computational Insights
- Crystallography : Programs like SHELXL () and ORTEP-3 () are widely used for refining heterocyclic structures, suggesting that crystallographic data for the target compound would likely employ these tools .
Q & A
Q. Advanced Strategy :
- Molecular Docking : Predict binding affinity to target proteins (e.g., HIV reverse transcriptase in ). Software like AutoDock Vina models interactions with active-site residues (e.g., Lys101, Tyr188) .
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on thiazole) with bioactivity. For example, fluorinated analogs in showed enhanced metabolic stability .
How do researchers address low aqueous solubility in preclinical testing?
Q. Methodological Solutions :
- Co-solvent Systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate esters at the imidazole N-position, hydrolyzed in vivo to active forms (see for triazole prodrug strategies) .
What environmental fate studies are applicable to this compound?
Q. Advanced Ecotoxicology :
- Biodegradation Assays : Monitor degradation via LC-MS in simulated wastewater (pH 7.4, 25°C) to identify persistent metabolites .
- Aquatic Toxicity : Use Daphnia magna models (OECD 202) to determine LC₅₀ values, with comparisons to structurally similar imidazole derivatives in .
What mechanistic studies elucidate its interaction with biological targets?
Q. Advanced Techniques :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to receptors like uPAR ().
- Enzyme Inhibition Assays : Measure IC₅₀ against COX-2 or LOX enzymes to confirm anti-inflammatory mechanisms .
How are structure-activity relationships (SAR) explored for this compound?
Q. Methodological Framework :
- Analog Synthesis : Modify the thiazole (e.g., 4-fluoro substitution in ) or imidazole (e.g., N-methylation) to test activity trends.
- Biological Screening : Compare IC₅₀ values across analogs in standardized assays. For example, 5-cyclopropyl-thiazole derivatives in showed 3-fold higher potency than parent compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
